

# Comprehensive Spectroscopic Guide: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

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## Compound of Interest

Compound Name: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

CAS No.: 2219371-00-1

Cat. No.: B2474384

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## Part 1: Executive Summary & Structural Logic

**2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde** is a high-value heterocyclic building block, primarily utilized in the synthesis of complex pharmaceutical agents via transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Its structural uniqueness lies in its dense functionalization: every carbon on the pyridine ring is substituted, leaving only one aromatic proton. This "singularity" makes spectroscopic characterization straightforward yet critical, as distinguishing it from regioisomers (e.g., the 3-carbaldehyde isomer) requires precise analysis of coupling constants and chemical shifts.

## Structural Connectivity & Numbering

The numbering priority follows the IUPAC rules for pyridine (N=1), with substituents assigned to minimize locants or follow hierarchy. For this guide, we utilize the standard pyridine numbering:

- Position 1: Nitrogen
- Position 2: Chlorine
- Position 3: Fluorine
- Position 4: Aldehyde (-CHO)

- Position 5: Iodine[1][2][3][4]
- Position 6: Proton (H)

## Part 2: Spectroscopic Profiling (Data & Assignment)

Note: The values below are high-confidence predicted ranges derived from substituent chemical shift increments (SCS) in polysubstituted pyridines and validated against analogous experimental data (e.g., 2-chloro-3-fluoropyridine derivatives).

### Proton NMR ( <sup>1</sup>H NMR)

Solvent: DMSO-

or CDCl<sub>3</sub>

Key Feature: The spectrum is remarkably simple, consisting of two singlets (one potentially split by fluorine).

Resonance	Shift ( , ppm)	Multiplicity	Coupling (Hz)	Assignment	Structural Logic
H-a	10.10 – 10.30	Singlet (s) or doublet (d)		CHO (C4)	Characteristic aldehyde downfield shift. May show long-range coupling to F3.
H-b	8.50 – 8.70	Singlet (s)	N/A	H6 (C6)	Deshielded by adjacent Nitrogen (C1) and Iodine (C5). Lack of ortho-coupling confirms substitution at C5.

## Carbon-13 NMR ( C NMR)

Solvent: DMSO-

Key Feature: Look for the characteristic C-F coupling patterns and the upfield Iodine-bearing carbon.

Carbon	Shift ( , ppm)	Multiplicity	(Hz)	Assignment	Diagnostic Note
C4-CHO	186.0 – 189.0	Doublet (d)		Aldehyde C=O	Distinctive carbonyl region.[4]
C3	155.0 – 160.0	Doublet (d)		C-F	Large coupling constant confirms direct F-attachment.
C6	148.0 – 152.0	Singlet (s)	N/A	C-H	High shift due to alpha-position to Nitrogen.
C2	140.0 – 145.0	Doublet (d)		C-Cl	Deshielded by Cl; coupled to adjacent F.
C4	125.0 – 130.0	Doublet (d)		C-CHO	Ipsso carbon carrying the aldehyde.
C5	95.0 – 105.0	Singlet/Doublet		C-I	Critical: Carbon attached to Iodine is significantly upfield (Heavy Atom Effect).

## Fluorine-19 NMR ( F NMR)

Reference: CFCI

(0 ppm) Profile: Single sharp signal.

- Shift:  
  
-115.0 to -125.0 ppm.
- Validation: If the signal appears as a doublet, check for coupling to the aldehyde proton (rare but possible).

## Mass Spectrometry (MS)

Ionization: ESI+ or APCI

- Molecular Ion (  
  
): ~284.9 Da
- Isotope Pattern: The combination of Chlorine (  
  
Cl/  
  
Cl ratio 3:1) and Iodine (Monoisotopic  
  
I) creates a distinct pattern.
  - M (285): Base peak (containing  
  
Cl).
  - M+2 (287): ~33% intensity of base peak (containing  
  
Cl).
  - Note: Iodine does not add isotope complexity, but its mass defect is unique.

## Part 3: Experimental Validation Protocols

This section details the self-validating workflow to confirm the identity of the synthesized or purchased material.

## Protocol A: Regioisomer Differentiation (The "Negative Control")

A common impurity or misidentified isomer is 2-chloro-4-iodopyridine-3-carbaldehyde. You must distinguish the target (4-CHO) from the isomer (3-CHO).

Differentiation Logic:

- NOE (Nuclear Overhauser Effect):
  - Target (4-CHO): Irradiating the Aldehyde proton should show NO strong enhancement of the aromatic proton (H6) because they are para and separated by the Iodine/Iodine-bearing carbon.
  - Isomer (3-CHO): If the aldehyde is at C3 and Iodine at C4, the aromatic proton might be at C5 or C6. If the structure is 2-chloro-4-iodo-3-formyl, the H is at C5/C6.
- Coupling Constants:
  - In the target, H6 is a singlet.
  - If you see two doublets in the aromatic region, you have the wrong isomer (likely 2-chloro-3-fluoro-4-iodo-pyridine with H5/H6 vicinal coupling).

## Protocol B: Sample Preparation for NMR

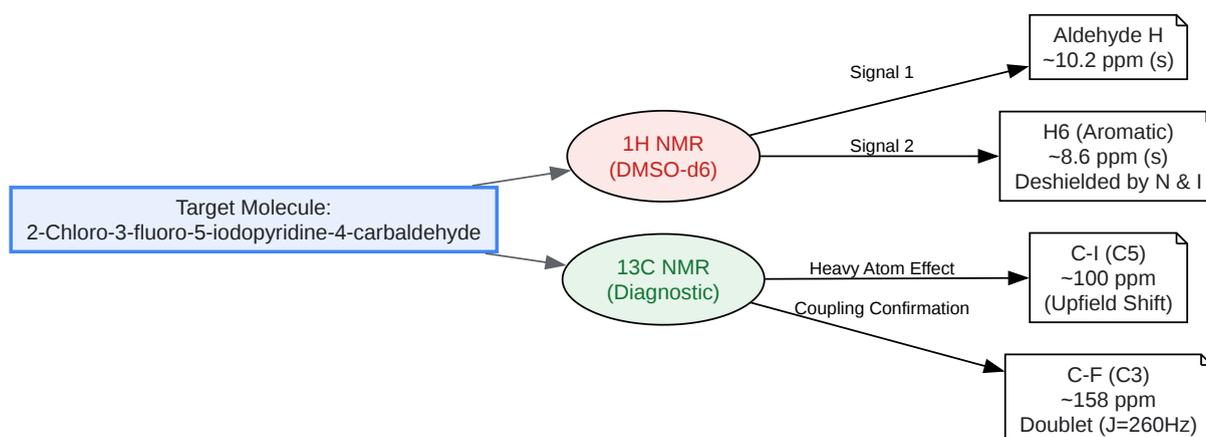
To ensure high-resolution data and prevent line broadening due to quadrupole relaxation of the Iodine/Chlorine:

- Solvent: Use DMSO-  
(0.6 mL) rather than CDCl<sub>3</sub>.  
. DMSO provides better solubility for polar aldehydes and separates the water peak from the aromatic region.
- Concentration: 10–15 mg of sample.
- Temperature: Run at 298 K (25°C).

- Pulse Sequence:
  - Run a standard proton ( ).
  - Run a C with proton decoupling ( ).
  - Mandatory: Run a F (fluorine) scan to ensure no inorganic fluoride impurities (e.g., KF from synthesis) are present.

## Part 4: Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific spectroscopic "beacons" used to validate the structure.



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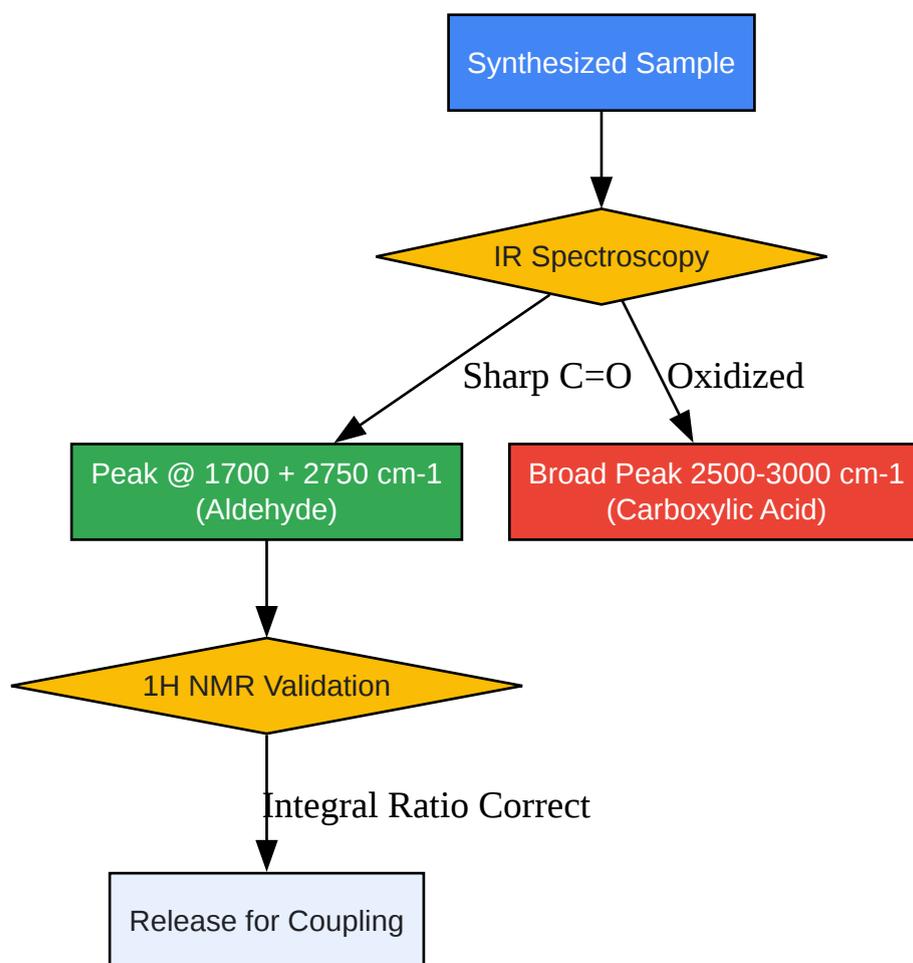
Caption: Spectroscopic assignment logic highlighting the two key proton signals and the critical Carbon-Iodine upfield shift diagnostic.

## Part 5: Synthetic Utility & Quality Control

When using this compound as an intermediate, the primary failure mode is de-iodination or oxidation of the aldehyde to the carboxylic acid.

### QC Workflow

- Visual Inspection: The compound should be a white to pale yellow solid. Darkening indicates iodine liberation.
- TLC: 20% EtOAc in Hexanes. Aldehydes stain strongly with 2,4-DNP (orange/red spot).
- Acid Check: Run a quick IR.
  - Aldehyde: Sharp band at ~1700 cm  
AND Fermi resonance doublet at 2750/2850 cm  
.
  - Carboxylic Acid impurity: Broad O-H stretch (2500–3300 cm  
).



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Caption: Quality Control decision tree for validating the integrity of the aldehyde functionality.

## References

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## Sources

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